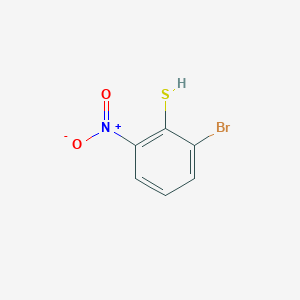
2-Bromo-6-nitrobenzenethiol
Vue d'ensemble
Description
2-Bromo-6-nitrobenzenethiol (BNBT) is an organosulfur compound that has been widely studied due to its interesting chemical and biological properties. It is a colorless, crystalline solid that is soluble in water and alcohols. BNBT has been used in various fields such as organic synthesis, biochemistry, and pharmacology. It has been used as a reagent in organic synthesis, as an inhibitor of enzymes, and as a drug in pharmacological studies. BNBT has also been studied for its potential applications in cancer therapy, gene therapy, and the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 2-Bromo-6-nitrophenyl MOM and SEM ethers are synthesized from stable lithio compounds. These compounds are used to prepare 2-substituted-6-nitrophenols through reactions with various electrophiles. This demonstrates the versatility of 2-bromo-6-nitrobenzenethiol in synthetic chemistry (Hardcastle, Quayle, & Ward, 1994).
Applications in Organic Synthesis
- In organic synthesis, 2-bromo-6-nitrobenzenethiol is used in palladium[0]-mediated Ullmann cross-coupling reactions. This process is key to the synthesis of complex organic compounds like quinolines, 2-quinolones, and phenanthridines (Banwell et al., 2004).
Photoelectrochemical Research
- Research has shown that 2-bromo-6-nitrobenzenethiol undergoes photoelectrochemical reduction. This process involves the formation of a stable radical anion in the absence of light, which is key to understanding photo-induced electron transfer mechanisms (Compton & Dryfe, 1994).
In Organic Electronics
- 2-Bromo-6-nitrobenzenethiol has been utilized in the field of organic electronics, particularly in the enhancement of polymer solar cells' performance. The addition of this compound to the active layer of solar cells improves power conversion efficiency, indicating its potential in renewable energy technologies (Fu et al., 2015).
Environmental Applications
- Its derivatives are used in environmental science, specifically in the reduction of nitrobenzene to aniline in wastewater treatment. This highlights its role in pollution control and environmental remediation (Mantha, Taylor, Biswas, & Bewtra, 2001).
Propriétés
IUPAC Name |
2-bromo-6-nitrobenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2S/c7-4-2-1-3-5(6(4)11)8(9)10/h1-3,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULMWHUSAVHVFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-nitrobenzenethiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



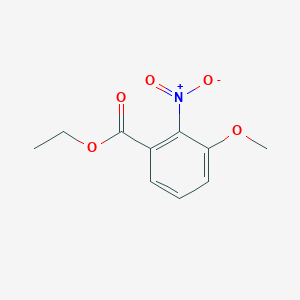
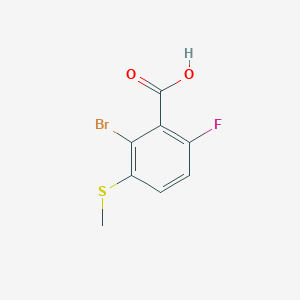
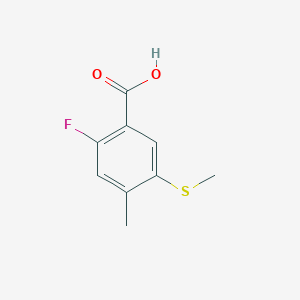
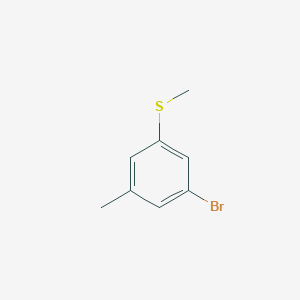
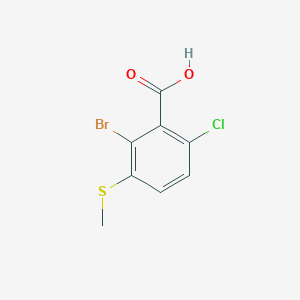


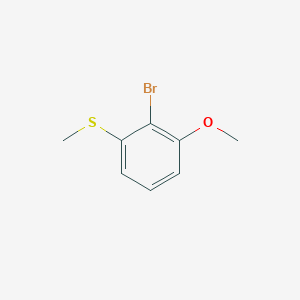

![4-Chlorophenyl-[4-nitro-3-(trifluoromethyl)phenyl]sulfide](/img/structure/B6354992.png)
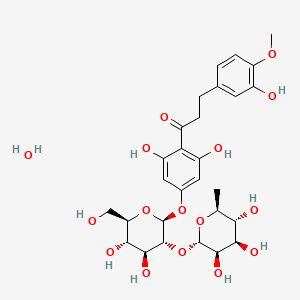
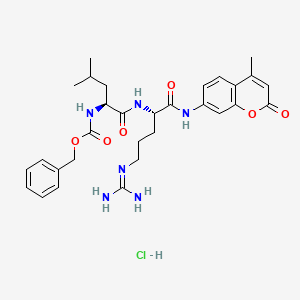
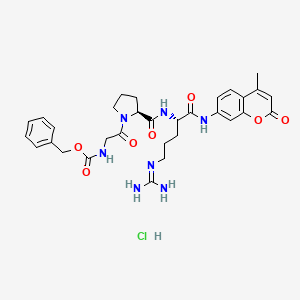
![Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)strontium hydrate [Sr(FOD)2]](/img/structure/B6355021.png)